molecular formula C23H26N2O3S B11310856 N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide

N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11310856
M. Wt: 410.5 g/mol
InChI Key: NSGDPLACTDAUIR-UHFFFAOYSA-N
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Description

N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that features a unique combination of functional groups, including an azepane ring, a thiophene ring, and a chromene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the chromene core, which can be synthesized through a condensation reaction between a suitable phenol and an α,β-unsaturated carbonyl compound. The azepane and thiophene moieties are then introduced through nucleophilic substitution and cyclization reactions, respectively.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and pH of the reaction mixture, as well as using catalysts and solvents that facilitate the desired transformations. The final product is usually purified through techniques such as recrystallization, chromatography, or distillation.

Chemical Reactions Analysis

Types of Reactions

N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the chromene core can be reduced to form alcohols.

    Substitution: The azepane ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the chromene core can produce chromanol derivatives.

Scientific Research Applications

N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its structural features make it a candidate for studying interactions with biological macromolecules.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The azepane ring can interact with receptors or enzymes, while the thiophene and chromene moieties can participate in π-π stacking interactions or hydrogen bonding. These interactions can modulate the activity of biological pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-(azepan-1-yl)ethyl methacrylate: This compound shares the azepane ring but differs in the rest of the structure.

    Thiophene derivatives: Compounds with a thiophene ring, such as thiophene sulfoxide or thiophene sulfone.

    Chromene derivatives: Compounds with a chromene core, such as chromanol derivatives.

Uniqueness

N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets

Properties

Molecular Formula

C23H26N2O3S

Molecular Weight

410.5 g/mol

IUPAC Name

N-[2-(azepan-1-yl)-2-thiophen-2-ylethyl]-7-methyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C23H26N2O3S/c1-16-8-9-17-19(26)14-21(28-20(17)13-16)23(27)24-15-18(22-7-6-12-29-22)25-10-4-2-3-5-11-25/h6-9,12-14,18H,2-5,10-11,15H2,1H3,(H,24,27)

InChI Key

NSGDPLACTDAUIR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)C=C(O2)C(=O)NCC(C3=CC=CS3)N4CCCCCC4

Origin of Product

United States

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